5-Methyl-2,3-hexanedione

Description

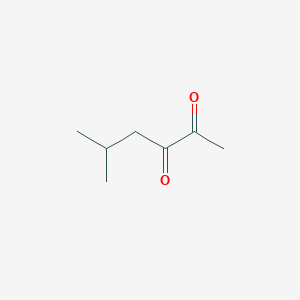

Structure

3D Structure

Properties

IUPAC Name |

5-methylhexane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)4-7(9)6(3)8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCLJXVUAWLNSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049215 | |

| Record name | 5-Methyl-2,3-hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

yellowish liquid oil with a butter odour | |

| Record name | 5-Methyl-2,3-hexanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/94/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; miscible with alcohol, propylene glycol, and glycerol | |

| Record name | 5-Methyl-2,3-hexanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/94/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.908 (22°) | |

| Record name | 5-Methyl-2,3-hexanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/94/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13706-86-0 | |

| Record name | 5-methyl-2,3-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13706-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2,3-hexanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013706860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Hexanedione, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-2,3-hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhexane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2,3-HEXANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI95KZ32L4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methyl-2,3-hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Formation of α-Diketones in Food Systems: A Technical Guide to Biosynthesis, Analysis, and Influencing Factors

An in-depth exploration of the biochemical pathways and analytical methodologies for α-diketones, such as diacetyl and pentane-2,3-dione, in food and beverage production.

This technical guide provides a comprehensive overview of the biosynthesis of α-diketones in various food systems, with a primary focus on diacetyl and pentane-2,3-dione. These compounds, while often contributing to the desirable buttery or toffee-like aromas in products like butter, beer, and wine, can also be considered off-flavors when their concentrations exceed certain thresholds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the metabolic pathways, factors influencing production, and analytical methods for the quantification of these significant flavor compounds.

Biosynthetic Pathways of α-Diketones

The formation of α-diketones in food systems is predominantly a result of microbial metabolism, particularly from lactic acid bacteria (LAB) and yeast during fermentation processes. The primary precursor for diacetyl formation is pyruvate, a central intermediate in glucose metabolism.[1][2]

Diacetyl Formation from Citrate Metabolism in Lactic Acid Bacteria

In many dairy products and wines, the metabolism of citrate by LAB is a key pathway for diacetyl production.[1][2][3] Citrate is transported into the bacterial cell and cleaved by citrate lyase into acetate and oxaloacetate. Oxaloacetate is then decarboxylated to pyruvate.[4] This pyruvate can then enter the pathway leading to α-acetolactate, which is the direct precursor to diacetyl. The α-acetolactate synthase condenses two molecules of pyruvate to form α-acetolactate.[4] Subsequently, α-acetolactate can be non-enzymatically converted to diacetyl through oxidative decarboxylation.[4][5] Alternatively, it can be enzymatically converted to the less flavorful compound acetoin by α-acetolactate decarboxylase.[4]

Diacetyl and Pentane-2,3-dione Formation in Yeast

In brewing, α-diketones, referred to as vicinal diketones (VDKs), are primarily byproducts of the yeast's amino acid synthesis pathways during fermentation.[6][7] Diacetyl is formed from an intermediate in the valine and leucine biosynthesis pathway, while 2,3-pentanedione originates from the isoleucine biosynthesis pathway.[6] The α-acetohydroxy acid precursors, α-acetolactate and α-acetohydroxybutyrate, are excreted from the yeast cell into the wort. In the wort, these precursors undergo spontaneous, non-enzymatic oxidative decarboxylation to form diacetyl and 2,3-pentanedione, respectively.[7] This reaction is accelerated by higher temperatures and lower pH.[7] During maturation, yeast can reabsorb these α-diketones and reduce them to the less flavor-active compounds acetoin and 2,3-pentanediol.[8]

Factors Influencing α-Diketone Production

Several environmental and nutritional factors can significantly impact the final concentration of α-diketones in food products.

-

Temperature: Higher fermentation temperatures generally lead to increased production of α-diketone precursors. However, higher temperatures also accelerate the conversion of these precursors to α-diketones and their subsequent reduction by yeast.[8] A "diacetyl rest" at a slightly elevated temperature after the main fermentation is a common practice in brewing to encourage the reduction of diacetyl.[8]

-

pH: A lower pH can increase the rate of the non-enzymatic oxidative decarboxylation of α-acetohydroxy acids to their corresponding α-diketones.[7]

-

Oxygen: The presence of oxygen promotes the oxidative decarboxylation of α-acetolactate to diacetyl.[8]

-

Nutrient Availability: Insufficient levels of Free Amino Nitrogen (FAN), particularly valine, can lead to increased production of α-acetolactate and consequently higher diacetyl levels in beer, as the yeast synthesizes these amino acids.[8]

-

Microbial Strain: The specific strain of lactic acid bacteria or yeast used for fermentation plays a crucial role in the amount of α-diketones produced, due to genetic differences in their metabolic pathways.[8]

-

Citrate Concentration: In systems where citrate is the primary precursor, such as in dairy fermentations, the initial concentration of citrate in the medium directly influences the potential for diacetyl formation.[1][2]

Quantitative Data on α-Diketones in Food Products

The concentration of α-diketones varies widely depending on the food matrix, processing conditions, and microbial activity. The following tables summarize some reported concentrations and analytical detection limits.

Table 1: Concentration of Diacetyl and 2,3-Pentanedione in Various Food and Beverage Products

| Food/Beverage | Diacetyl Concentration | 2,3-Pentanedione Concentration | Reference |

| Microbrewery Beer | up to 3.655 mg/L | Not Reported | [9] |

| Red Wine | avg. 0.320 mg/L | Not Reported | [9] |

| White Wine | avg. 0.044 mg/L | Not Reported | [9] |

| Fruit Wines | avg. 0.432 mg/L | Not Reported | [9] |

| General Distilled Spirits | avg. 0.249 mg/L | Not Reported | [9] |

| Roasted Coffee (airborne, grinding) | 0.018 to 0.39 ppm | 0.0089 to 0.21 ppm | [10] |

| Roasted Coffee (airborne, roasting) | [10] |

Table 2: Analytical Method Detection and Quantification Limits for α-Diketones

| Analytical Method | Analyte | Detection Limit | Quantification Limit | Reference |

| GC/MS | Diacetyl | 0.0002 mg/L (in toluene extract) | 0.0007 mg/L (in toluene extract) | [11] |

| GC/MS | 2,3-Pentanedione | 0.0007 mg/L (in toluene extract) | 0.001 mg/L (in toluene extract) | [11] |

| HPLC-UV | Diacetyl | Not Reported | 0.039 mg/L | [9] |

| Spectrophotometry | Diacetyl | 10 ng/mL | Not Reported | [12] |

| Thermal-Lens Spectrometry | Diacetyl | 2 ng/mL | Not Reported | [12] |

Experimental Protocols for α-Diketone Analysis

Accurate quantification of α-diketones is crucial for quality control in the food and beverage industry. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Quantification of Vicinal Diketones in Beer by GC/MS

This method allows for the determination of both free vicinal diketones and their α-acetohydroxy acid precursors.

Methodology:

-

Sample Preparation:

-

Degas the beer sample.

-

To determine total VDKs (free + precursors), heat the sample (e.g., at 60°C for 60 minutes) to promote the oxidative decarboxylation of α-acetohydroxy acids to their corresponding VDKs.

-

For the analysis of free VDKs, the sample must be processed immediately at a low temperature to minimize the conversion of precursors.

-

-

Derivatization:

-

React the VDKs in the sample with a derivatizing agent. A common agent is 4,5-dichloro-1,2-diaminobenzene, which reacts with diacetyl and 2,3-pentanedione to form stable quinoxaline derivatives (6,7-dichloro-2,3-dimethylquinoxaline and 6,7-dichloro-2-methyl-3-ethylquinoxaline, respectively).[11]

-

-

Extraction:

-

Extract the quinoxaline derivatives into an organic solvent, such as toluene, by gentle agitation.[11]

-

-

GC/MS Analysis:

-

Inject an aliquot of the organic extract into the GC/MS system.

-

Gas Chromatograph Conditions (Example):

-

Column: Capillary column suitable for separating the derivatives (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Temperature Program: An initial temperature of around 60°C, ramped to a final temperature of approximately 250°C.

-

-

Mass Spectrometer Conditions (Example):

-

Ionization Mode: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring the characteristic ions of the quinoxaline derivatives.

-

-

-

Quantification:

-

Create a calibration curve using standards of the derivatized α-diketones.

-

An internal standard (e.g., 2,3-hexanedione) is typically added to the samples and standards to correct for variations in extraction and injection.

-

Quantification of Diacetyl in Liquors by HPLC-UV

This method is suitable for the analysis of diacetyl in various alcoholic beverages.

Methodology:

-

Sample Preparation:

-

Filter the liquor sample to remove any particulate matter.

-

Dilute the sample with a suitable solvent (e.g., 10% ethanol) if the diacetyl concentration is expected to be high.

-

-

Derivatization:

-

React the diacetyl in the sample with 1,2-diaminobenzene to form 2,3-dimethylquinoxaline, a UV-active derivative.

-

-

HPLC-UV Analysis:

-

Inject the derivatized sample into the HPLC system.

-

HPLC Conditions (Example):

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detector: UV detector set to the wavelength of maximum absorbance for 2,3-dimethylquinoxaline.

-

-

-

Quantification:

-

Prepare a calibration curve using diacetyl standards that have undergone the same derivatization procedure.

-

Use an internal standard, such as 2,3-hexanedione, for improved accuracy and precision.[9]

-

Conclusion

The biosynthesis of α-diketones is a complex process influenced by a multitude of factors, from the specific microorganisms present to the physicochemical conditions of the food matrix. Understanding these pathways and influencing factors is critical for controlling the flavor profiles of fermented foods and beverages. The analytical methods detailed in this guide provide the necessary tools for accurate monitoring and quality control. For researchers and professionals in related fields, a thorough grasp of α-diketone chemistry and biology is essential for both product development and the assessment of potential physiological effects.

References

- 1. Diacetyl formation by lactic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. laffort.com [laffort.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Metabolism Characteristics of Lactic Acid Bacteria and the Expanding Applications in Food Industry [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. blog.whitelabs.com [blog.whitelabs.com]

- 9. Analytical method validation and monitoring of diacetyl in liquors from Korean market - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Naturally occurring diacetyl and 2,3-pentanedione concentrations associated with roasting and grinding unflavored coffee beans in a commercial setting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. themodernbrewhouse.com [themodernbrewhouse.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Methyl-2,3-hexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-2,3-hexanedione (CAS No. 13706-86-0), a significant alpha-diketone in various industrial and research applications.[1][2][3][4][5] This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols.

Compound Information

| Identifier | Value |

| IUPAC Name | 5-methylhexane-2,3-dione |

| Synonyms | Acetyl isovaleryl, Acetylisopentanoyl |

| CAS Number | 13706-86-0[1][3][4][5] |

| Molecular Formula | C₇H₁₂O₂[2] |

| Molecular Weight | 128.17 g/mol [2] |

| Appearance | Clear, deep yellow liquid[1][4] |

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while mass spectrometry data is publicly available, detailed experimental NMR and IR spectra are not. The NMR and IR data presented here are predicted values based on standard spectroscopic principles and data from similar alpha-diketone structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.35 | s | 3H | H-1 (CH₃-C=O) |

| ~2.60 | d | 2H | H-4 (C=O-CH₂) |

| ~2.20 | m | 1H | H-5 (CH) |

| ~0.95 | d | 6H | H-6, H-7 (CH(CH₃)₂) |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C-3 (C=O) |

| ~198 | C-2 (C=O) |

| ~45 | C-4 (CH₂) |

| ~25 | C-5 (CH) |

| ~22 | C-6, C-7 (CH₃) |

| ~24 | C-1 (CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960-2870 | Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (α-diketone) |

| ~1465 | Medium | C-H bend (CH₃, CH₂) |

| ~1370 | Medium | C-H bend (isopropyl group) |

Mass Spectrometry (MS)

A GC-MS spectrum for this compound is available, indicating key fragmentation patterns.[2] The mass spectrum is characterized by the molecular ion peak and several major fragments resulting from the cleavage of the diketone structure.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 128 | Low | [M]⁺ (Molecular Ion) |

| 85 | High | [M - C₂H₃O]⁺ |

| 71 | Medium | [M - C₃H₅O]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₂H₃O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These protocols are based on standard laboratory practices.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock and shim the magnetic field for optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

FT-IR Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid this compound.

Materials:

-

This compound sample

-

FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance. Perform baseline correction if necessary.

Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of this compound and identify its fragmentation pattern.

Materials:

-

This compound sample

-

Solvent for dilution (e.g., dichloromethane or hexane)

-

GC-MS instrument equipped with an electron ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms).

-

MS Analysis:

-

The separated components eluting from the GC column are introduced into the mass spectrometer.

-

The molecules are ionized using electron impact (typically at 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical flow of structural elucidation using spectroscopic data.

References

An In-depth Technical Guide to 5-Methyl-2,3-hexanedione (Acetylisovaleryl)

This technical guide provides a comprehensive overview of 5-Methyl-2,3-hexanedione, also known as Acetylisovaleryl. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the compound's synonyms, physicochemical properties, and a generalized analytical protocol.

Synonyms and Nomenclature

This compound is known by a variety of synonyms in scientific literature and commercial contexts. A comprehensive list is provided below:

-

Acetylisovaleryl[1]

-

5-Methylhexane-2,3-dione[2]

-

Acetyl isovaleryl[2]

-

2,3-HEXANEDIONE, 5-METHYL-[2]

-

Acetylisopentanoyl[2]

-

Acetyl isopentanoyl[2]

-

Isobutylmethylglyoxal[2]

-

Isobutyl methyl diketone[2]

-

EINECS 237-241-8[2]

-

UNII-ZI95KZ32L4[2]

-

BRN 1745751[2]

-

DTXSID7049215[2]

-

JECFA Number 414[3]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 13706-86-0 | [1][3][4] |

| Molecular Formula | C₇H₁₂O₂ | [3] |

| Molecular Weight | 128.17 g/mol | [3] |

| Appearance | Light yellow to brown clear liquid | [1] |

| Purity | >94.0% (GC) | [1] |

| Density | 0.91 g/cm³ | [3] |

| Boiling Point | 129 - 130 °C | [3] |

| Refractive Index | n20/D 1.406 - 1.416 | [3] |

| FEMA Number | 3190 | [3] |

| PubChem CID | 26204 | [3] |

Experimental Protocols: Analysis by Gas Chromatography

The following is a generalized protocol for the analysis of this compound in a liquid matrix, such as a beverage, based on common methods for vicinal diketones. This method utilizes headspace gas chromatography (HS-GC) with either an electron capture detector (ECD) or a flame ionization detector (FID).

Sample Preparation

-

Degassing: If the sample is carbonated, it must be degassed to prevent pressure buildup in the headspace vial. This can be achieved by pouring the sample back and forth between two beakers until foaming ceases.

-

Aliquoting: Transfer a precise volume (e.g., 2 mL) of the degassed sample into a headspace vial (e.g., 20 mL).

-

Internal Standard: For quantitative analysis, add a known concentration of an appropriate internal standard, such as 2,3-heptanedione.

-

Sealing: Immediately seal the vial with a septum and crimp cap.

Headspace Gas Chromatography (HS-GC) Conditions

-

System: A gas chromatograph equipped with a headspace autosampler and either an ECD or FID.

-

Column: A suitable capillary column for volatile compounds, such as a SH-Stabilwax (30m x 0.32mm x 1.0µm) or an SH-Rxi5Sil-MS (30m x 0.32mm x 1.0µm), can be used.

-

Carrier Gas: Nitrogen or Helium at a constant flow or constant linear velocity (e.g., 35 cm/sec).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2.5 minutes.

-

Ramp: Increase at 10°C/minute to 170°C.

-

Final hold: Hold at 170°C for 4 minutes.

-

-

Injector Temperature: 120°C.

-

Detector Temperature:

-

FID: 200°C.

-

ECD: 200°C.

-

-

Headspace Autosampler Conditions:

-

Vial Equilibration: 60°C for 45 minutes.

-

Vial Pressurization: 100 kPa with nitrogen.

-

Injection Volume: 1 mL of the headspace gas.

-

Data Analysis

The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the analyte.

Visualizations

Chemical Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Molecular structure of this compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for the analysis of this compound using Headspace Gas Chromatography.

Caption: General workflow for HS-GC analysis.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding specific biological signaling pathways in which this compound is a direct participant. Its primary documented roles are as a flavoring agent and a fragrance ingredient. It is also used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[4] Toxicological data suggests that it may cause skin sensitization. Further research is required to elucidate any specific mechanisms of action or metabolic pathways at the molecular level.

References

An In-depth Technical Guide on the Thermal Degradation Products of 5-Methyl-2,3-hexanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2,3-hexanedione is an alpha-diketone recognized for its characteristic buttery and fruity aroma, leading to its use as a flavoring agent in the food industry.[1][2] Its versatile chemical structure also makes it a valuable intermediate in organic synthesis, with applications in the pharmaceutical and agrochemical sectors.[1] Given its presence in thermally processed foods and its potential as a precursor in various chemical syntheses, understanding its behavior under thermal stress is of paramount importance. Thermal degradation can lead to the formation of new, often more volatile, compounds that can significantly alter the chemical profile, sensory properties, and potentially the safety of the final product.

This technical guide provides a comprehensive overview of the anticipated thermal degradation of this compound. In the absence of direct studies on this specific compound, this guide draws upon established principles of ketone and alpha-diketone thermal decomposition, including Norrish-type reactions, to predict the likely degradation products and pathways. Detailed experimental protocols for the analysis of these products are provided, along with illustrative data and visualizations to support further research in this area.

Predicted Thermal Degradation Pathways

The thermal degradation of ketones and aldehydes is often governed by radical chain reactions, with Norrish Type I and Type II reactions being primary photochemical pathways that can have thermal analogs.[3][4][5] For this compound, a non-cyclic aliphatic alpha-diketone, Norrish Type I cleavage is the most probable thermal degradation pathway. This involves the homolytic cleavage of the carbon-carbon bond adjacent to a carbonyl group, leading to the formation of two radical fragments.

Proposed Norrish Type I Degradation of this compound

The structure of this compound offers two potential sites for alpha-cleavage:

-

Cleavage between C2 and C3: This would result in the formation of an acetyl radical and an isobutyryl radical.

-

Cleavage between C3 and C4: This would lead to a methylglyoxal radical and an isobutyl radical.

These initial radical fragments can then undergo a series of secondary reactions, including decarbonylation, recombination, and disproportionation, to form a variety of stable volatile and semi-volatile organic compounds.

Caption: Proposed Norrish Type I thermal degradation pathways of this compound.

Predicted Thermal Degradation Products

Based on the proposed degradation pathways, a range of volatile organic compounds (VOCs) can be expected. The table below summarizes these potential products and their likely origins.

| Potential Degradation Product | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Likely Origin Pathway |

| Carbon Monoxide | CO | 28.01 | -191.5 | Decarbonylation of acyl radicals |

| Methane | CH₄ | 16.04 | -161.5 | Radical recombination/disproportionation |

| Propane | C₃H₈ | 44.1 | -42 | Radical recombination/disproportionation |

| Isobutane | C₄H₁₀ | 58.12 | -11.7 | Radical recombination/disproportionation |

| 2,3-Butanedione (Diacetyl) | C₄H₆O₂ | 86.09 | 88 | Recombination of acetyl radicals |

| 3-Methyl-2-butanone | C₅H₁₀O | 86.13 | 94 | Recombination of acetyl and isopropyl radicals |

| Propionaldehyde | C₃H₆O | 58.08 | 48 | Secondary reaction from isobutyryl radical |

| Acetone | C₃H₆O | 58.08 | 56 | Secondary reaction from isobutyryl radical |

Experimental Protocols for Analyzing Thermal Degradation Products

To identify and quantify the thermal degradation products of this compound, a combination of analytical techniques is recommended. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful tool for identifying volatile and semi-volatile degradation products, while Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) can provide information on the thermal stability and evolved gas profiles.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol

This method allows for the rapid thermal decomposition of a sample followed by the separation and identification of the resulting fragments.

Caption: A typical workflow for the analysis of thermal degradation products using Py-GC/MS.

Instrumentation:

-

Pyrolyzer (e.g., CDS Analytical Pyroprobe)

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., 5% phenyl methyl silicone)

-

Mass Spectrometer (MS)

Procedure:

-

Sample Preparation: Accurately weigh a small amount (e.g., 100 µg) of this compound into a quartz pyrolysis tube.

-

Pyrolysis: Place the tube in the pyrolyzer. Set the pyrolysis temperature (e.g., 600°C) and time (e.g., 10 seconds). The pyrolysis chamber should be purged with an inert gas like helium.

-

Gas Chromatography: The volatile degradation products are swept into the GC column. A typical temperature program could be: initial temperature of 50°C for 2 minutes, ramp to 300°C at 10°C/minute, and hold for 5 minutes. The injector temperature should be maintained at a high temperature (e.g., 280°C).

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. The MS is operated in electron impact (EI) mode (e.g., at 70 eV) and scans a mass range of, for example, 40-600 m/z.

-

Data Analysis: The resulting chromatogram will show peaks corresponding to the different degradation products. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) Protocol

TGA-MS provides a quantitative measure of mass loss as a function of temperature, while simultaneously identifying the evolved gases.

Caption: A typical workflow for the analysis of thermal degradation using TGA-MS.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Mass Spectrometer (MS) with a heated transfer line

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample (e.g., 5-10 mg) of this compound into a TGA crucible (e.g., alumina).

-

TGA Analysis: Place the crucible in the TGA furnace. Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/minute) under a controlled atmosphere (e.g., nitrogen or air).

-

Evolved Gas Analysis: The gases evolved during the thermal degradation are continuously transferred to the mass spectrometer via a heated transfer line to prevent condensation.

-

Mass Spectrometry: The MS continuously monitors the ion currents for specific m/z values corresponding to the expected degradation products.

-

Data Analysis: The TGA will produce a thermogram showing the percentage of weight loss as a function of temperature. The MS data will provide ion current profiles for the evolved gases, which can be correlated with the weight loss steps in the thermogram.

Conclusion

While specific experimental data on the thermal degradation of this compound is not yet available in the public domain, this guide provides a robust theoretical framework for understanding its likely behavior under thermal stress. The proposed degradation pathways, based on established chemical principles, suggest the formation of a variety of smaller volatile organic compounds. The detailed experimental protocols for Py-GC/MS and TGA-MS offer a clear roadmap for researchers to investigate these predictions and generate valuable empirical data. This information is crucial for ensuring the quality and safety of food products, as well as for optimizing synthetic processes where this compound is used as a precursor. Further research in this area will contribute to a more complete understanding of the thermal chemistry of alpha-diketones.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H12O2 | CID 26204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Norrish reaction - Wikipedia [en.wikipedia.org]

- 4. Explain norrish type 1 and 2 reaction of photochemistry with its reaction.. [askfilo.com]

- 5. presentation on norrish type 1 and norrish type 2 | PPTX [slideshare.net]

5-Methyl-2,3-hexanedione: A Key Contributor to Food Aroma and Flavor

An In-depth Technical Guide for Researchers and Flavor Scientists

Abstract

5-Methyl-2,3-hexanedione, a volatile organic compound belonging to the α-diketone class, plays a significant role in the characteristic aroma and flavor of a variety of food products. Its powerful oily, buttery, and sweet aroma profile makes it a crucial component in the flavor chemistry of roasted, fermented, and processed foods. This technical guide provides a comprehensive overview of the chemical properties, natural occurrence, biosynthetic pathways, and analytical methodologies for this compound. It is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who are interested in understanding and harnessing the sensory impact of this potent aroma compound.

Introduction

The aroma and flavor of food are complex sensory experiences derived from a multitude of volatile and non-volatile compounds. Among these, α-diketones are a class of compounds renowned for their characteristic buttery and creamy notes. This compound (CAS No. 13706-86-0), also known as acetylisovaleryl, is a prominent member of this family, contributing significantly to the desirable aroma profiles of many cooked and fermented food products.[1][2][3] Its presence is particularly noted in roasted coffee and American potato chips.[4] Understanding the formation, quantification, and sensory perception of this compound is paramount for controlling and optimizing the flavor of various food products.

Chemical and Physical Properties

This compound is a clear, deep yellow liquid with a powerful, oily-buttery odor and a sweet taste in aqueous solutions.[1][2][3] Its key chemical and physical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Synonyms | Acetylisovaleryl, 5-Methylhexane-2,3-dione | [1][5] |

| CAS Number | 13706-86-0 | [1][5] |

| Molecular Formula | C₇H₁₂O₂ | [1][5] |

| Molecular Weight | 128.17 g/mol | [1][5] |

| Appearance | Clear, deep yellow liquid | [1] |

| Odor | Powerful, oily-buttery, sweet, sharp, fruity, creamy, brown | [2][4][6] |

| Boiling Point | 129 - 130 °C | [1] |

| Density | 0.91 g/cm³ | [1] |

| Refractive Index | 1.406 - 1.416 (at 20°C) | [1] |

| Solubility | Slightly soluble in water; miscible with alcohol, propylene glycol, and glycerol | [5] |

| FEMA Number | 3190 | [5] |

Natural Occurrence and Flavor Profile

This compound has been identified as a naturally occurring volatile compound in a limited number of food products, most notably in roasted coffee.[4] Its contribution to the overall aroma is significant due to its potent buttery and sweet character. The flavor profile is often described as fruity, creamy, and having brown, roasted notes.[6] While specific concentration data in a wide range of foods is scarce, related α-diketones like diacetyl (2,3-butanedione) and 2,3-pentanedione are found in coffee, with concentrations varying depending on the coffee variety and roasting conditions. For instance, Arabica coffee has been reported to contain 3,235–8,818 μg/kg of diacetyl and 3,087–8,853 μg/kg of 2,3-pentanedione.[7]

Biosynthesis in Food

The formation of this compound in food is primarily attributed to non-enzymatic browning reactions, specifically the Maillard reaction and the subsequent Strecker degradation of specific amino acids.

The Maillard Reaction and Strecker Degradation

The Maillard reaction, a complex series of reactions between amino acids and reducing sugars at elevated temperatures, is a fundamental process in the development of color and flavor in cooked foods.[1][2][8] During the intermediate stages of the Maillard reaction, α-dicarbonyl compounds are formed.[1] These reactive intermediates can then participate in the Strecker degradation of amino acids.

The Strecker degradation involves the reaction of an α-amino acid with an α-dicarbonyl compound, leading to the formation of an aldehyde with one less carbon atom than the original amino acid, along with an α-aminoketone. This compound is believed to be formed from the Strecker degradation of the branched-chain amino acids L-isoleucine and L-leucine. The degradation of these amino acids yields α-keto acids which can then be converted to the corresponding diketone.

Experimental Protocols

Extraction and Quantification by HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds in food matrices like coffee.[9][10][11]

Experimental Workflow:

Methodology:

-

Sample Preparation: A known amount of the solid food sample (e.g., 3 g of ground coffee) is placed into a headspace vial (e.g., 20 mL).[12] To enhance the release of volatile compounds, a saturated sodium chloride solution can be added.[12]

-

Incubation: The sealed vial is incubated at a specific temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow volatile compounds to equilibrate in the headspace.[12]

-

HS-SPME Extraction: A SPME fiber, commonly a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, is exposed to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.[12]

-

GC-MS Analysis:

-

Desorption: The SPME fiber is inserted into the heated injector port of the gas chromatograph for thermal desorption of the analytes.

-

Separation: The volatile compounds are separated on a capillary column (e.g., DB-WAX). A typical oven temperature program starts at a low temperature (e.g., 35°C), ramps up to a higher temperature (e.g., 230°C), and holds for a certain time.[12]

-

Detection: The separated compounds are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data.

-

-

Quantification: Quantification is typically performed using an internal standard and a calibration curve.

Sensory Analysis

Descriptive sensory analysis is used to identify and quantify the specific aroma attributes of this compound.

Methodology:

-

Panelist Training: A panel of trained sensory assessors (typically 8-12 individuals) is selected and trained to recognize and rate the intensity of various aroma attributes relevant to buttery, sweet, and fruity notes. Reference standards for these attributes are provided.

-

Sample Preparation: Solutions of this compound are prepared in a neutral solvent (e.g., water or oil) at various concentrations, including levels expected to be found in food products.

-

Evaluation: Panelists evaluate the samples in a controlled environment. They are asked to rate the intensity of specific aroma descriptors (e.g., buttery, creamy, sweet, fruity, oily) on a structured scale (e.g., a 15-point scale).

-

Data Analysis: The intensity ratings from the panelists are collected and statistically analyzed to generate a sensory profile of the compound.

Conclusion

This compound is a potent flavor compound that significantly contributes to the desirable buttery and sweet aroma notes in a variety of foods, particularly those that undergo thermal processing. Its formation through the Maillard reaction and Strecker degradation of branched-chain amino acids highlights the intricate chemistry that governs food flavor development. The analytical and sensory methodologies outlined in this guide provide a framework for researchers to quantify and characterize the impact of this important α-diketone. Further research is warranted to establish a more comprehensive understanding of its occurrence across a wider range of food products and to determine its precise flavor threshold in different food matrices. This knowledge will be invaluable for the food industry in optimizing processing conditions to achieve desired flavor profiles and for the continued development of high-quality, flavorful food products.

References

- 1. espressooutlet.com [espressooutlet.com]

- 2. kaleidoroasters.ca [kaleidoroasters.ca]

- 3. This compound | 13706-86-0 [amp.chemicalbook.com]

- 4. Improving the extraction of headspace volatile compounds: development of a headspace multi-temperature solid-phase micro-extraction-single shot-gas chromatography/mass spectrometry (mT-HSSPME-ss-GC/MS) method and application to characterization of ground coffee aroma - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C7H12O2 | CID 26204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 13706-86-0 [m.chemicalbook.com]

- 7. Frontiers | Model Predictions of Occupational Exposures to Diacetyl and 2,3-Pentanedione Emitted From Roasted Whole Bean and Ground Coffee: Influence of Roast Level and Physical Form on Specific Emission Rates [frontiersin.org]

- 8. ambicion.coffee [ambicion.coffee]

- 9. Identification of Volatile Compounds and Selection of Discriminant Markers for Elephant Dung Coffee Using Static Headspace Gas Chromatography—Mass Spectrometry and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Headspace sorptive extraction (HSSE), stir bar sorptive extraction (SBSE), and solid phase microextraction (SPME) applied to the analysis of roasted Arabica coffee and coffee brew - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Metabolic Fate of 5-Methyl-2,3-hexanedione: A Predictive Toxicological and Pharmacokinetic Profile

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Methyl-2,3-hexanedione is an α-diketone used as a flavoring agent. Due to the limited direct research on its in vivo metabolism, this whitepaper outlines a putative metabolic pathway based on the known biotransformation of similar α-diketones. The primary anticipated metabolic route is a detoxification process involving the reduction of its ketone functionalities. This reduction is expected to be catalyzed by NAD(P)H-dependent enzymes, such as those from the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies.

The proposed pathway involves a two-step reduction. The initial reduction of one carbonyl group is predicted to yield α-hydroxyketone intermediates, namely 5-Methyl-2-hydroxy-3-hexanone and 5-Methyl-3-hydroxy-2-hexanone. A subsequent reduction of the remaining carbonyl group would result in the formation of 5-Methyl-2,3-hexanediol. These more polar metabolites are then likely to undergo Phase II conjugation, primarily glucuronidation, to facilitate their excretion from the body. This guide provides a foundational understanding for researchers and professionals in drug development and toxicology, highlighting the need for empirical studies to validate these predictions.

Proposed Metabolic Pathway of this compound

The metabolism of α-diketones is predominantly a detoxification process involving the reduction of the carbonyl groups.[1][2] This biotransformation is crucial in mitigating the potential toxicity associated with the electrophilic nature of α-diketones, which can otherwise lead to covalent modification of cellular macromolecules.[1][2]

The proposed metabolic pathway for this compound is a sequential reduction of its two ketone groups.

Step 1: Reduction to α-Hydroxyketones

The initial and principal metabolic step is the reduction of one of the two carbonyl groups of this compound. This reaction is catalyzed by NAD(P)H-dependent reductases, including enzymes from the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies.[1][2] This reduction results in the formation of one of two possible α-hydroxyketone (acyloin) intermediates:

-

5-Methyl-2-hydroxy-3-hexanone

-

5-Methyl-3-hydroxy-2-hexanone

This initial reduction is considered a significant detoxification step, as it diminishes the electrophilic character of the molecule.[1][2]

Step 2: Reduction to a Diol

The α-hydroxyketone intermediates can undergo further reduction of the remaining carbonyl group. This second reduction step, also likely catalyzed by NADH-dependent enzymes, would yield the corresponding diol:

-

5-Methyl-2,3-hexanediol

For the analogous compound 2,3-butanedione (diacetyl), this reduction pathway leads to acetoin and subsequently to 2,3-butanediol, with the reduction of acetoin to 2,3-butanediol specifically requiring NADH.[3]

Step 3: Phase II Conjugation

The resulting diol, being more polar than the parent compound, is a suitable substrate for Phase II conjugation reactions. The primary conjugation pathway is expected to be glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronic acid moiety. This process further increases the water solubility of the metabolite, facilitating its renal excretion.

Quantitative Data from Surrogate α-Diketones

Direct quantitative data on the metabolism of this compound is not available. The following table summarizes findings from studies on the metabolism of the structurally similar α-diketones, 2,3-butanedione and 2,3-pentanedione, in human airway epithelial cells.

| Compound | Exposure Concentration | Metabolite Detected | Biological System | Reference |

| 2,3-Butanedione (Diacetyl) | 25 ppm (vapor) | Acetoin | Human Bronchial/Tracheal Epithelial Cells (NHBEs) | [4][5] |

| 2,3-Pentanedione | 25 ppm (vapor) | 2-Hydroxy-3-pentanone | Human Bronchial/Tracheal Epithelial Cells (NHBEs) | [4][5] |

Experimental Protocols for In Vivo Metabolism Studies

The following outlines a general experimental workflow for investigating the in vivo metabolism of a compound like this compound, based on methodologies used for similar molecules.

4.1 Animal Model and Dosing

-

Species: Male Wistar rats are a commonly used model for metabolic studies.

-

Dosing: A single oral gavage of this compound, dissolved in a suitable vehicle like corn oil, would be administered. A typical dose might be in the range of 5 mmol/kg body weight, based on studies with diacetyl.[6]

4.2 Sample Collection

-

Urine and Feces: Animals would be housed in metabolic cages for the collection of urine and feces at specified time points (e.g., 0-8h, 8-24h, 24-48h) post-dosing.

-

Blood: Blood samples would be collected via tail vein or cardiac puncture at various time points to characterize the pharmacokinetic profile of the parent compound and its metabolites.

-

Tissues: At the end of the study, key tissues such as the liver, kidneys, and lungs would be harvested for analysis of metabolite distribution.

4.3 Sample Preparation

-

Urine: Urine samples would be centrifuged to remove solids and may be treated with β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites.

-

Feces: Fecal samples would be homogenized and extracted with an appropriate solvent.

-

Blood: Blood would be processed to obtain plasma or serum.

-

Tissues: Tissues would be homogenized and subjected to protein precipitation and/or solid-phase extraction to isolate the parent compound and metabolites.

4.4 Analytical Methodology

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) is the preferred analytical technique for the identification and quantification of metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, particularly for volatile compounds.

-

Metabolite Identification: Putative metabolites would be identified based on their mass-to-charge ratio (m/z) and fragmentation patterns compared to the parent compound and, if available, authentic standards.

Conclusion and Future Directions

The in vivo metabolism of this compound is predicted to follow a detoxification pathway involving the reduction of its α-diketone structure to an α-hydroxyketone and subsequently to a diol, followed by glucuronidation and excretion. This proposed pathway is based on the well-documented metabolism of similar α-diketones like 2,3-butanedione and 2,3-pentanedione.

It is imperative that future research focuses on conducting in vivo and in vitro studies to definitively elucidate the metabolic fate of this compound. Such studies will provide crucial data for a comprehensive risk assessment and will be of significant value to the flavor industry, regulatory agencies, and the broader scientific community. Key areas for future investigation include:

-

In vivo pharmacokinetic and metabolism studies in relevant animal models to identify and quantify the metabolites and determine their rates of formation and elimination.

-

In vitro metabolism studies using liver microsomes, hepatocytes, and cytosolic fractions from various species, including humans, to identify the specific enzymes responsible for its biotransformation.

-

Toxicological evaluation of the parent compound and its major metabolites to understand their individual contributions to any potential adverse health effects.

References

- 1. Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. A detoxication route for acetaldehyde: metabolism of diacetyl, acetoin, and 2,3-butanediol in liver homogenate and perfused liver of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diacetyl and 2,3-pentanedione exposure of human cultured airway epithelial cells: Ion transport effects and metabolism of butter flavoring agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diacetyl and 2,3-pentanedione exposure of human cultured airway epithelial cells: Ion transport effects and metabolism of butter flavoring agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 946. Aliphatic acyclic and alicyclic a-diketones and related alpha-hydroxyketones (WHO Food Additives Series 42) [inchem.org]

5-Methyl-2,3-hexanedione: A Technical Guide to its Discovery, Synthesis, and Characterization

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2,3-hexanedione, a naturally occurring alpha-diketone, is a significant contributor to the aroma and flavor profiles of various food products, most notably roasted coffee. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical characterization of this compound. Detailed experimental protocols for its synthesis via nitrosation of a ketone precursor and its analysis by gas chromatography-mass spectrometry (GC-MS) are presented. Furthermore, a summary of its known physicochemical and spectroscopic properties is compiled for easy reference. This document aims to serve as a valuable resource for researchers in flavor chemistry, organic synthesis, and analytical science.

Introduction

This compound (CAS No. 13706-86-0), also known as acetylisovaleryl, is a volatile organic compound belonging to the class of alpha-diketones. Its presence as a flavor component in roasted coffee and other food products has been a subject of interest in the field of food and beverage chemistry. The characteristic buttery, sweet, and slightly fruity aroma of this compound makes it a crucial molecule in the formulation of flavorings and fragrances. Beyond its role as a flavorant, its chemical structure and reactivity make it a point of interest for organic chemists and drug development professionals. This guide delves into the historical context of its discovery, outlines a reliable synthetic pathway, and provides detailed analytical methodologies for its characterization.

Discovery and History

The definitive first synthesis of this compound is not well-documented in a single seminal publication. However, its identification is closely tied to the rise of analytical techniques for the characterization of volatile compounds in food. It is recognized as a naturally occurring flavor component, particularly in roasted coffee. The history of its study is therefore intertwined with the broader history of flavor chemistry.

The general class of α-diketones has been known for over a century, with early synthetic methods dating back to the late 19th and early 20th centuries. These early methods often involved the oxidation of α-hydroxy ketones or the hydrolysis of α,α-dihalo ketones. A common and effective method for the synthesis of α-diketones is the nitrosation of ketones using alkyl nitrites, followed by hydrolysis of the resulting α-oximino ketone. This approach provides a regioselective route to unsymmetrical α-diketones.

The presence of this compound in food products was confirmed with the advent of gas chromatography-mass spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds. Its contribution to the complex aroma profile of coffee has been a subject of numerous studies focused on identifying the key volatile constituents that define coffee's sensory characteristics.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and handling in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 5-methylhexane-2,3-dione | |

| Synonyms | Acetylisovaleryl, this compound | |

| CAS Number | 13706-86-0 | |

| Molecular Formula | C₇H₁₂O₂ | |

| Molecular Weight | 128.17 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Buttery, sweet, fruity | |

| Boiling Point | 153-155 °C | |

| Density | 0.934 g/cm³ at 25 °C | |

| Solubility | Sparingly soluble in water; soluble in organic solvents. |

Spectroscopic Data

| Spectroscopy | Key Features and Expected Peaks |

| Infrared (IR) | Strong C=O stretching vibrations for the adjacent ketone groups are expected in the region of 1710-1730 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups will also be present. |

| ¹H NMR | The spectrum is expected to show signals corresponding to the methyl group adjacent to the carbonyl (singlet), the methylene and methine protons of the isobutyl group (multiplets), and the two methyl groups of the isobutyl group (doublet). |

| ¹³C NMR | Resonances for the two carbonyl carbons are expected in the downfield region (typically >190 ppm). Signals for the various alkyl carbons will appear in the upfield region. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 128. Common fragmentation patterns for ketones would be expected, including alpha-cleavage to form acylium ions. Key fragments would likely include ions corresponding to the loss of alkyl radicals. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via Nitrosation of 5-Methyl-2-hexanone

This protocol is based on the general method for the synthesis of α-diketones from ketones using alkyl nitrites.

Materials:

-

5-Methyl-2-hexanone

-

Amyl nitrite (or other suitable alkyl nitrite)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methyl-2-hexanone in a suitable solvent such as diethyl ether. Cool the flask in an ice bath.

-

Acidification: Slowly add a catalytic amount of concentrated hydrochloric acid to the cooled solution with stirring.

-

Nitrosation: Add amyl nitrite dropwise from the dropping funnel to the stirred, cooled solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The reaction mixture may change color.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours, and then at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. This will yield the crude α-oximino ketone intermediate.

-

Hydrolysis: The crude α-oximino ketone is then hydrolyzed to the α-diketone. This can be achieved by heating with an aqueous solution of a suitable acid, such as sulfuric acid or by using other mild hydrolysis methods. The progress of the hydrolysis should be monitored.

-

Purification: After hydrolysis, the product is extracted with an organic solvent, washed, dried, and concentrated. The final product, this compound, is purified by distillation under reduced pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound in a food matrix, such as coffee.

Materials and Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Headspace autosampler (optional, for volatile analysis)

-

GC column suitable for flavor compounds (e.g., DB-WAX or equivalent polar column)

-

Helium (carrier gas)

-

Sample vials

-

Microsyringe

Procedure:

-

Sample Preparation: For a coffee sample, a specific weight of ground roasted coffee is placed in a headspace vial. For liquid samples, a measured volume is used. An internal standard can be added for quantification.

-

Headspace Sampling (for coffee): The vial is heated to a specific temperature (e.g., 80 °C) for a set time to allow volatile compounds to equilibrate in the headspace. A sample of the headspace gas is then automatically injected into the GC.

-

GC Separation:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, then ramped at a rate of 5 °C/min to 220 °C, and held for 5 minutes. (This program should be optimized for the specific instrument and column).

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The resulting chromatogram will show peaks corresponding to the separated volatile compounds. The mass spectrum of the peak corresponding to this compound is compared with a reference library (e.g., NIST) for identification. The retention time is also used for confirmation.

Visualizations

Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis of this compound from its precursor.

Methodological & Application

Application Note: Quantitative Analysis of 5-Methyl-2,3-hexanedione in Food Matrices using GC-MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 5-Methyl-2,3-hexanedione, a key flavor compound, in various food matrices, particularly dairy products. The protocol employs Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection. This method is suitable for quality control in the food and beverage industry, as well as for research and development of new food products.

Introduction

This compound is a volatile organic compound that contributes to the characteristic flavor profile of many fermented food products, including cheese, yogurt, and butter. It imparts buttery, creamy, and nutty notes. The accurate quantification of this compound is crucial for monitoring product consistency, optimizing manufacturing processes, and ensuring desirable sensory attributes. This document provides a comprehensive protocol for the extraction and quantification of this compound using HS-SPME-GC-MS.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is optimized for the extraction of volatile and semi-volatile compounds from solid and liquid food matrices.

Materials:

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.

-

Sodium chloride (NaCl), analytical grade

-

Deionized water

-

Internal Standard (IS) solution: 2,3-Heptanedione in methanol (10 µg/mL)

Procedure:

-

Sample Weighing: Accurately weigh 5.0 ± 0.1 g of the homogenized food sample (e.g., grated cheese, yogurt) into a 20 mL headspace vial. For liquid samples like milk, pipette 5.0 mL.

-

Salting Out: Add 2.0 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample matrix, which enhances the partitioning of volatile analytes into the headspace.

-

Internal Standard Spiking: Spike the sample with 10 µL of the 2,3-Heptanedione internal standard solution.

-

Vial Sealing: Immediately seal the vial with the screw cap containing the PTFE/silicone septum.

-

Equilibration: Place the vial in a heating block or water bath equipped with a magnetic stirrer. Equilibrate the sample at 60°C for 30 minutes with constant agitation. This step facilitates the release of volatile compounds from the matrix into the headspace.

-

SPME Extraction: Insert the SPME fiber through the vial septum and expose it to the headspace for 30 minutes at 60°C. Do not allow the fiber to touch the sample.

-

Desorption: After extraction, retract the fiber and immediately insert it into the GC injection port for thermal desorption.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD, or equivalent).

-

Capillary Column: A non-polar or medium-polarity column is suitable. A DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is recommended.

GC Conditions:

| Parameter | Value |

|---|---|

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Desorption Time | 5 minutes |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature: 40°C, hold for 2 minutes. |

| Ramp to 180°C at 5°C/min. |

| | Ramp to 240°C at 20°C/min, hold for 5 minutes. |

MS Conditions:

| Parameter | Value |

|---|---|

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 35-350 |

| Acquisition Mode | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification. |

SIM Ions for Quantification:

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

|---|---|---|---|

| This compound | 57 | 85 | 128 |

| 2,3-Heptanedione (IS) | 57 | 99 | 128 |

Data Presentation

Method Validation Data

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery in a cheese matrix.

Table 1: Linearity, LOD, and LOQ

| Compound | Linear Range (µg/kg) | R² | LOD (µg/kg) | LOQ (µg/kg) |

| This compound | 1 - 500 | 0.9985 | 0.3 | 1.0 |

Table 2: Recovery and Precision

| Compound | Spiked Level (µg/kg) | Average Recovery (%) | RSD (%) (n=6) |

| This compound | 10 | 95.2 | 5.8 |

| 100 | 98.7 | 4.2 | |

| 400 | 101.5 | 3.5 |

Mandatory Visualization

Application Notes and Protocols: Synthesis of 5-Methyl-2,3-hexanedione from Mesityl Oxide

Abstract

This document provides a detailed protocol for the synthesis of 5-Methyl-2,3-hexanedione, a key intermediate in various chemical syntheses, starting from the readily available α,β-unsaturated ketone, mesityl oxide. The synthesis is a two-step process involving an initial α-methylation of mesityl oxide to yield 4,5-dimethyl-3-penten-2-one, followed by an oxidative cleavage of the carbon-carbon double bond to afford the target α-dione. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for the preparation of various heterocyclic compounds and molecules with potential biological activity. Its synthesis from inexpensive starting materials is of significant interest. Mesityl oxide, an α,β-unsaturated ketone derived from acetone, presents an attractive starting point for the synthesis of this compound. The proposed synthetic route, detailed herein, offers a practical approach for laboratory-scale preparation.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

-

Step 1: α-Methylation of Mesityl Oxide: Introduction of a methyl group at the α-position of mesityl oxide.

-

Step 2: Oxidative Cleavage: Oxidation of the resulting 4,5-dimethyl-3-penten-2-one to yield this compound.

Caption: Overall synthetic workflow from Mesityl Oxide to this compound.

Experimental Protocols

3.1. Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Tetrahydrofuran (THF) should be dried over sodium/benzophenone ketyl and distilled prior to use. Reactions should be carried out under an inert atmosphere (Nitrogen or Argon) where specified.

3.2. Step 1: Synthesis of 4,5-Dimethyl-3-penten-2-one

This procedure is adapted from standard protocols for the α-alkylation of α,β-unsaturated ketones.

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF (100 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.6 M in hexanes, 6.88 mL, 11.0 mmol) to the THF.

-

To this solution, add diisopropylamine (1.54 mL, 11.0 mmol) dropwise. Allow the solution to stir at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

In a separate flask, dissolve mesityl oxide (1.0 g, 10.2 mmol) in anhydrous THF (20 mL).

-

Add the mesityl oxide solution dropwise to the LDA solution at -78 °C over a period of 20 minutes. Stir the resulting enolate solution for 1 hour at -78 °C.

-

Add methyl iodide (0.69 mL, 11.0 mmol) to the reaction mixture dropwise.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford 4,5-dimethyl-3-penten-2-one.

3.3. Step 2: Synthesis of this compound

This procedure utilizes ozonolysis for the oxidative cleavage of the alkene.[1][2]

Procedure:

-

Dissolve 4,5-dimethyl-3-penten-2-one (1.0 g, 7.9 mmol) in dichloromethane (50 mL) in a three-necked round-bottom flask equipped with a gas inlet tube and a gas outlet tube connected to a trap containing a potassium iodide solution.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Bubble ozone gas (generated from an ozone generator) through the solution. The reaction is complete when the solution turns a persistent blue color, indicating the presence of excess ozone.

-

Once the reaction is complete, bubble nitrogen gas through the solution for 15 minutes to remove excess ozone.

-

Add dimethyl sulfide (1.16 mL, 15.8 mmol) to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Moles (mmol) | Theoretical Yield (g) | Expected Yield (%) |

| 1 | Mesityl Oxide | 4,5-Dimethyl-3-penten-2-one | 98.14 | 10.2 | 1.14 | 60-70 |

| 2 | 4,5-Dimethyl-3-penten-2-one | This compound | 112.17 | 7.9 | 1.00 | 70-80 |

Visualization of the Synthetic Pathway

References

Application Notes and Protocols: 5-Methyl-2,3-hexanedione in Flavor Chemistry

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

5-Methyl-2,3-hexanedione, also known by synonyms such as Acetyl Isovaleryl, is an alpha-diketone that serves as a significant component in the field of flavor chemistry.[1] It is a versatile compound utilized as a flavoring agent in a variety of food products to impart specific sensory characteristics.[2][3] Its chemical structure and properties make it a valuable ingredient for creating and enhancing complex flavor profiles. According to the Flavor and Extract Manufacturers Association (FEMA), it is generally recognized as safe (GRAS) for use in food (FEMA number: 3190).[1][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it and found no safety concerns at current intake levels when used as a flavoring agent.[1][5]